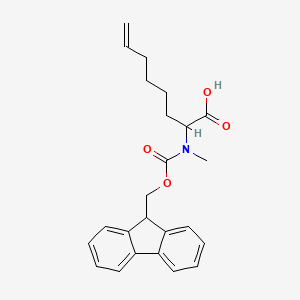
N-(2-(3,5-difluorophenyl)-6-(2-(1,3-dioxoisoindolin-2-yl)ethyl)tetrahydro-2H-pyran-4-yl)-2,2,2-trifluoroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3,5-difluorophenyl)-6-(2-(1,3-dioxoisoindolin-2-yl)ethyl)tetrahydro-2H-pyran-4-yl)-2,2,2-trifluoroacetamide is a complex organic compound that features a combination of fluorinated aromatic rings, a tetrahydropyran ring, and a trifluoroacetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-difluorophenyl)-6-(2-(1,3-dioxoisoindolin-2-yl)ethyl)tetrahydro-2H-pyran-4-yl)-2,2,2-trifluoroacetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Tetrahydropyran Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Fluorinated Aromatic Ring: This step may involve electrophilic aromatic substitution reactions.
Attachment of the Isoindolinone Group: This could be done through nucleophilic substitution or coupling reactions.
Formation of the Trifluoroacetamide Group: This step might involve the reaction of an amine with trifluoroacetic anhydride.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydropyran ring or the aromatic rings.
Reduction: Reduction reactions could target the carbonyl groups in the isoindolinone moiety.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as anti-inflammatory or anticancer properties.
Medicine
If the compound shows promising biological activity, it could be developed into a drug candidate for treating specific diseases.
Industry
In industry, it might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-(2-(3,5-difluorophenyl)-6-(2-(1,3-dioxoisoindolin-2-yl)ethyl)tetrahydro-2H-pyran-4-yl)-2,2,2-trifluoroacetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-(3,5-difluorophenyl)-6-(2-(1,3-dioxoisoindolin-2-yl)ethyl)tetrahydro-2H-pyran-4-yl)-acetamide
- N-(2-(3,5-difluorophenyl)-6-(2-(1,3-dioxoisoindolin-2-yl)ethyl)tetrahydro-2H-pyran-4-yl)-2,2,2-trifluoropropanamide
Uniqueness
The presence of the trifluoroacetamide group in N-(2-(3,5-difluorophenyl)-6-(2-(1,3-dioxoisoindolin-2-yl)ethyl)tetrahydro-2H-pyran-4-yl)-2,2,2-trifluoroacetamide may confer unique properties such as increased lipophilicity, metabolic stability, and potential bioactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C23H19F5N2O4 |
|---|---|
Molekulargewicht |
482.4 g/mol |
IUPAC-Name |
N-[2-(3,5-difluorophenyl)-6-[2-(1,3-dioxoisoindol-2-yl)ethyl]oxan-4-yl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C23H19F5N2O4/c24-13-7-12(8-14(25)9-13)19-11-15(29-22(33)23(26,27)28)10-16(34-19)5-6-30-20(31)17-3-1-2-4-18(17)21(30)32/h1-4,7-9,15-16,19H,5-6,10-11H2,(H,29,33) |
InChI-Schlüssel |
HCNIKFRWKGHSQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC(OC1CCN2C(=O)C3=CC=CC=C3C2=O)C4=CC(=CC(=C4)F)F)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


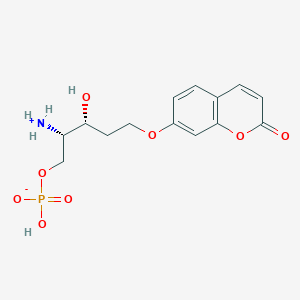
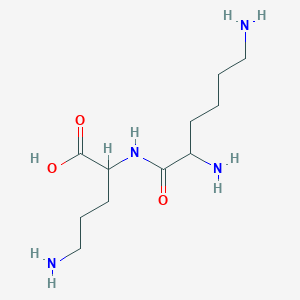
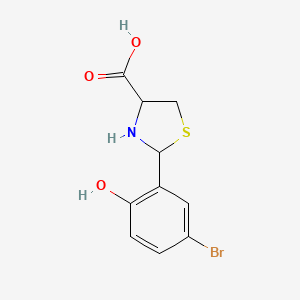
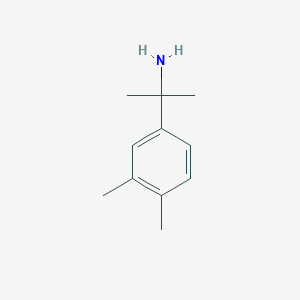
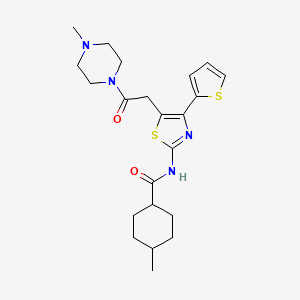
![(R)-3-(2-((1S,4R)-rel-4-((2-Aminoethyl)amino)cyclohexyl)acetamido)-2-hydroxy-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid dihydrochloride](/img/structure/B12302866.png)

![(1S,3S,5S)-rel-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylicacid](/img/structure/B12302874.png)

![5-(Difluoromethyl)-2-(ethylimino)-hexahydropyrano[3,2-d][1,3]thiazole-6,7-diol](/img/structure/B12302883.png)


![4-(Hydroxymethyl)-1-(3-methylbut-2-enyl)-3,7-dioxatricyclo[4.2.0.02,4]octan-8-one](/img/structure/B12302913.png)
